molecular formula C18H24N4O B6492008 N-cycloheptyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326856-00-1

N-cycloheptyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B6492008
CAS RN: 1326856-00-1
M. Wt: 312.4 g/mol
InChI Key: ANQBAIVNIDKJHB-UHFFFAOYSA-N
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Description

N-cycloheptyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide (CETCA) is a novel synthetic compound with potential applications in the development of new drugs and therapeutics. CETCA has been studied in preclinical and clinical trials and has shown promise in treating a variety of diseases. CETCA has a unique structure, containing both a cycloheptyl ring and an ethylphenyl group. This structure gives CETCA a unique set of properties, making it an attractive target for drug development.

Scientific Research Applications

N-cycloheptyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide has been studied extensively in preclinical and clinical trials. In preclinical studies, N-cycloheptyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide has been studied for its potential to treat a wide range of diseases, including diabetes, cancer, and Alzheimer’s disease. In clinical trials, N-cycloheptyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide has been tested as a potential treatment for depression and anxiety.

Mechanism of Action

The exact mechanism of action of N-cycloheptyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide is still not fully understood. However, it is believed that N-cycloheptyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide interacts with a variety of receptors in the brain, including serotonin and dopamine receptors. This interaction is thought to be responsible for the therapeutic effects of N-cycloheptyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide.
Biochemical and Physiological Effects
N-cycloheptyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In preclinical studies, N-cycloheptyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to increase levels of serotonin and dopamine in the brain, which could explain its antidepressant effects. N-cycloheptyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide has also been shown to reduce inflammation and oxidative stress, which could explain its potential therapeutic effects in a variety of diseases.

Advantages and Limitations for Lab Experiments

The “one-pot” synthesis method used to synthesize N-cycloheptyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide is simple and efficient, and yields high yields of N-cycloheptyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide. This makes it an attractive method for laboratory experiments. However, the method requires the use of hazardous chemicals, and the reaction can be difficult to control.

Future Directions

The potential applications of N-cycloheptyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide are still being explored. Future research could focus on the development of N-cycloheptyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide-based drugs and therapeutics, as well as on further elucidating the mechanism of action of N-cycloheptyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide. Additionally, further research could focus on understanding the biochemical and physiological effects of N-cycloheptyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide, as well as on optimizing the “one-pot” synthesis method used to synthesize N-cycloheptyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide. Finally, further research could focus on exploring the potential applications of N-cycloheptyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide in a variety of diseases, such as diabetes, cancer, and Alzheimer’s disease.

Synthesis Methods

N-cycloheptyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide can be synthesized using a variety of methods. The most commonly used method is the “one-pot” synthesis, which involves the reaction of cycloheptanone, ethylphenyl bromide, and 1H-1,2,3-triazole-4-carboxamide in the presence of a base. This method is simple and efficient, and yields high yields of N-cycloheptyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide.

properties

IUPAC Name

N-cycloheptyl-1-(4-ethylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-2-14-9-11-16(12-10-14)22-13-17(20-21-22)18(23)19-15-7-5-3-4-6-8-15/h9-13,15H,2-8H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQBAIVNIDKJHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cycloheptyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide

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